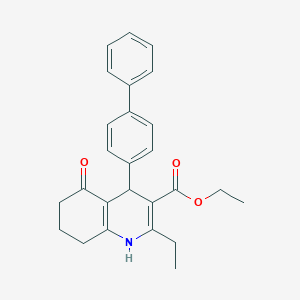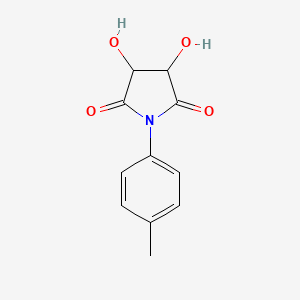![molecular formula C16H21FO5 B5146425 diethyl [3-(2-fluorophenoxy)propyl]malonate](/img/structure/B5146425.png)
diethyl [3-(2-fluorophenoxy)propyl]malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [3-(2-fluorophenoxy)propyl]malonate, also known as Flusilazole, is a fungicide that is widely used in agriculture to protect crops from fungal diseases. It belongs to the group of triazole fungicides and has a broad spectrum of activity against various fungal pathogens. In recent years, Flusilazole has gained significant attention from the scientific community due to its potential applications in biomedical research.
Mechanism of Action
Diethyl [3-(2-fluorophenoxy)propyl]malonate exerts its antifungal activity by inhibiting the biosynthesis of ergosterol, which is an essential component of fungal cell membranes. This inhibition leads to the disruption of membrane integrity and the leakage of intracellular contents, ultimately resulting in fungal cell death. diethyl [3-(2-fluorophenoxy)propyl]malonate also inhibits the activity of cytochrome P450 enzymes, which are involved in the metabolism of ergosterol and other sterols in fungi.
Biochemical and Physiological Effects
diethyl [3-(2-fluorophenoxy)propyl]malonate has been shown to have a low toxicity profile in mammals. It is rapidly metabolized and eliminated from the body, with a half-life of approximately 3 hours. diethyl [3-(2-fluorophenoxy)propyl]malonate does not accumulate in tissues and does not have any significant adverse effects on the liver or other organs. However, long-term exposure to diethyl [3-(2-fluorophenoxy)propyl]malonate may lead to the development of resistance in fungal populations, which can limit its effectiveness as a fungicide.
Advantages and Limitations for Lab Experiments
Diethyl [3-(2-fluorophenoxy)propyl]malonate has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers with limited budgets. diethyl [3-(2-fluorophenoxy)propyl]malonate has also been shown to have a high degree of selectivity for fungal cells, making it a useful tool for studying fungal biology and pathogenesis. However, diethyl [3-(2-fluorophenoxy)propyl]malonate has some limitations, including its potential for inducing the development of resistance in fungal populations and its limited solubility in aqueous solutions.
Future Directions
There are several potential future directions for research on diethyl [3-(2-fluorophenoxy)propyl]malonate. One area of interest is the development of new formulations or delivery methods that can improve its efficacy and reduce the risk of resistance. Another area of interest is the investigation of diethyl [3-(2-fluorophenoxy)propyl]malonate's potential as a therapeutic agent for the treatment of fungal infections in humans. Additionally, further studies are needed to elucidate the molecular mechanisms of diethyl [3-(2-fluorophenoxy)propyl]malonate's antifungal and anticancer activities, which could lead to the development of new drugs with improved efficacy and safety profiles.
Synthesis Methods
The synthesis of diethyl [3-(2-fluorophenoxy)propyl]malonate involves the reaction of diethyl malonate with 2-fluorophenol and 3-chloropropylamine. The reaction proceeds in the presence of a base and a catalyst, resulting in the formation of the desired product. The purity of diethyl [3-(2-fluorophenoxy)propyl]malonate can be improved by recrystallization or column chromatography.
Scientific Research Applications
Diethyl [3-(2-fluorophenoxy)propyl]malonate has been extensively studied for its potential applications in biomedical research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. diethyl [3-(2-fluorophenoxy)propyl]malonate acts by inhibiting the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and carcinogens. This inhibition leads to the accumulation of toxic intermediates, which can induce apoptosis in cancer cells.
properties
IUPAC Name |
diethyl 2-[3-(2-fluorophenoxy)propyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FO5/c1-3-20-15(18)12(16(19)21-4-2)8-7-11-22-14-10-6-5-9-13(14)17/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOIGWCQTFEKMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCOC1=CC=CC=C1F)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-[3-(2-fluorophenoxy)propyl]propanedioate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-naphthyl)-5-[3-(4-pyridinyl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5146345.png)
![1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]pyrrolidine oxalate](/img/structure/B5146361.png)
![8-{2-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5146369.png)
![N-(2-fluorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5146380.png)
![N-(2,5-dimethylphenyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5146381.png)
![5-[1-(3-methylphenoxy)ethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5146389.png)
![8-methyl-2-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5146397.png)

![2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B5146404.png)
![(3,4-dimethoxybenzyl)methyl({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B5146412.png)
![N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5146417.png)

![6-oxo-6H-benzo[c]chromen-3-yl 2,3,3-triphenylpropanoate](/img/structure/B5146442.png)
![1-(4-fluorophenyl)-4-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B5146444.png)